molecular formula C17H19BrN2O2S B5116298 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine

Cat. No.: B5116298
M. Wt: 395.3 g/mol
InChI Key: BLLBEBDDMYPPRM-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring, a bromothiophene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Bromothiophene Synthesis: The bromothiophene moiety can be synthesized by brominating thiophene using bromine or N-bromosuccinimide (NBS).

    Piperazine Derivative Formation: The piperazine ring can be functionalized with the benzodioxole and bromothiophene intermediates through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a bromothiophene.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine: Similar structure but with a thienyl group instead of a bromothiophene.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine is unique due to the presence of the bromothiophene moiety, which can impart different electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S/c18-14-8-15(23-11-14)10-20-5-3-19(4-6-20)9-13-1-2-16-17(7-13)22-12-21-16/h1-2,7-8,11H,3-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLBEBDDMYPPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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